molecular formula C11H19NaO2 B7821097 sodium;undec-10-enoate

sodium;undec-10-enoate

Cat. No.: B7821097
M. Wt: 206.26 g/mol
InChI Key: DKYPZNSPQXLRRQ-UHFFFAOYSA-M
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Description

Sodium undec-10-enoate (CAS 3398-33-2), also known as sodium undecylenate, is the sodium salt of undec-10-enoic acid (undecylenic acid). This compound is structurally characterized by a terminal double bond (C10–C11) and a carboxylate group, making it a versatile intermediate in organic synthesis and industrial applications. It is commonly synthesized via neutralization of undec-10-enoic acid with sodium hydroxide. Sodium undecylenate is widely used in cosmetics and pharmaceuticals as a preservative or antifungal agent, typically at concentrations up to 0.2% (as acid) . Its derivatives, particularly esters and metal salts, are pivotal in polymer chemistry, catalysis, and bioactive compounds.

Properties

IUPAC Name

sodium;undec-10-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2.Na/c1-2-3-4-5-6-7-8-9-10-11(12)13;/h2H,1,3-10H2,(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYPZNSPQXLRRQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCCCCCCCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The Bouveault-Blanc reduction, traditionally used to reduce esters to primary alcohols, can also yield sodium undec-10-enoate under specific conditions. Ethyl undecylenate (ethyl undec-10-enoate) reacts with sodium in ethanol, where trace water catalyzes saponification to form the sodium salt:

CH2=CH(CH2)8COOEt+NaOHCH2=CH(CH2)8COONa+EtOH\text{CH}2=\text{CH}(\text{CH}2)8\text{COOEt} + \text{NaOH} \rightarrow \text{CH}2=\text{CH}(\text{CH}2)8\text{COONa} + \text{EtOH}

In practice, sodium metal reacts with ethanol to generate sodium ethoxide, which hydrolyzes the ester. The presence of water accelerates saponification but competes with alcohol reduction pathways.

Role of Water in Saponification Yield

Figure 1 from demonstrates the catalytic effect of water on saponification (Table 1). Without water, saponification yields were negligible (<5%), but adding 0.5% water increased yields to 30%, peaking at 80% with 2% water. Excess water (>5%) led to emulsion formation, complicating isolation.

Table 1: Effect of Water Concentration on Saponification Yield

Water (% v/v)Saponification Yield (%)
0<5
0.530
1.060
2.080
5.075*

*Yield drop due to emulsion formation.

Optimized Protocol

A modified Bouveault-Blanc procedure avoids intensive ethanol drying:

  • Reagents : Ethyl undecylenate (46 g, 0.22 mol), ethanol (200 mL, non-dry), acetic acid (3 mL).

  • Procedure : Sodium (40 g, 1.7 mol) is melted under nitrogen, and the ester-ethanol-acetic acid mixture is added. After reflux (5 min), steam distillation removes ethanol. The residue is extracted with ether, washed, and dried.

  • Yield : 78–84% sodium undec-10-enoate (isolated via acid-base titration).

Neutralization of Undec-10-enoic Acid

Synthesis of Undec-10-enoic Acid

Undec-10-enoic acid is synthesized via pyrolysis of ricinoleic acid (from castor oil) or malonic acid condensation. The pyrolysis method dominates industrial production due to scalability:

Ricinoleic acidΔUndec-10-enoic acid+Heptanal\text{Ricinoleic acid} \xrightarrow{\Delta} \text{Undec-10-enoic acid} + \text{Heptanal}

Pyrolysis Conditions

  • Temperature : 450–500°C.

  • Catalyst : None (thermal cracking).

  • Yield : ~65–70%.

Neutralization to Sodium Salt

The acid is neutralized with sodium hydroxide in ethanol or water:

CH2=CH(CH2)8COOH+NaOHCH2=CH(CH2)8COONa+H2O\text{CH}2=\text{CH}(\text{CH}2)8\text{COOH} + \text{NaOH} \rightarrow \text{CH}2=\text{CH}(\text{CH}2)8\text{COONa} + \text{H}_2\text{O}

Procedure

  • Dissolution : Undec-10-enoic acid (184.28 g, 1 mol) is dissolved in ethanol (500 mL).

  • Titration : Aqueous NaOH (1 M) is added dropwise to pH 8–9.

  • Isolation : The solution is evaporated under vacuum, yielding a white crystalline solid.

  • Purity : >99% (GC analysis).

Comparative Analysis of Methods

Table 2: Method Comparison

ParameterSaponification of EsterNeutralization of Acid
Starting MaterialEthyl undecylenateUndec-10-enoic acid
Reaction Time2–3 hours1 hour
Yield78–84%>95%
Purity90–95%>99%
ScalabilityModerateHigh
CostLower (ester feedstock)Higher (acid synthesis)

Key Considerations

  • Saponification : Preferred for integrated processes producing both alcohol and soap. Water content must be tightly controlled to avoid byproducts.

  • Neutralization : Ideal for high-purity applications but requires pre-synthesized acid.

Challenges and Innovations

Byproduct Management in Saponification

The Bouveault-Blanc method co-produces 1-ethoxy-10-undecene (ether byproduct) if water is insufficient. Gas chromatography (GC) analysis confirmed no ether contamination in optimized runs.

Green Chemistry Approaches

Recent advances use sodium dispersions (Na-D15, 5–15 μm particles) to enhance reaction efficiency. While focuses on ester reduction, similar dispersions could accelerate saponification kinetics, though this remains unexplored.

Chemical Reactions Analysis

Esterification and Transesterification

The carboxylate group undergoes esterification with alcohols under acidic or enzymatic conditions. For example:

  • Methyl ester synthesis : Reacting sodium undec-10-enoate with methanol in the presence of concentrated sulfuric acid yields methyl undec-10-enoate (Figure 1A) .

  • Enzymatic esterification : Lipases like Novozym 435 catalyze solvent-free esterification with methacrylates, achieving >90% conversion (Table 1) .

Table 1: Esterification Reactions

SubstrateConditionsProductYieldSource
MethanolH₂SO₄, refluxMethyl undec-10-enoate92%
2-Hydroxyethyl MANovozym 435, 50°C, solvent-freeMethacrylate ester90%

Michael Additions

The terminal double bond acts as an α,β-unsaturated carbonyl analog, enabling nucleophilic additions:

  • Thiol-ene reactions : Sodium undec-10-enoate derivatives undergo radical-mediated thiol-ene polymerization, forming poly(thioether-esters) with Mn ≈ 8–11 kDa (Figure 1B) .

  • Hydrazide formation : Reacting with hydrazine hydrate yields undec-10-enehydrazide, a precursor for N'-benzylidene derivatives (Scheme 1) .

Scheme 1: Synthesis of Hydrazide Derivatives

  • Esterification with ethanol → Ethyl undec-10-enoate .

  • Hydrazinolysis → Undec-10-enehydrazide (73% yield) .

  • Condensation with aldehydes → N'-benzylidenehydrazides .

Reduction Reactions

The Bouveault-Blanc reduction using sodium dispersions (Na-D15) converts esters to primary alcohols:

  • Undec-10-en-1-ol synthesis : Methyl undec-10-enoate reacts with Na-D15/i-PrOH at 0°C → undec-10-en-1-ol (96% yield) .

Table 2: Comparison of Reduction Methods

ReagentSubstrateProductYieldSafety
Na-D15/i-PrOHMethyl undec-10-enoateUndec-10-en-1-ol96%Nonpyrophoric
LiAlH₄EstersAlcohols~90%Hazardous

Complexation with Metal Ions

The carboxylate group chelates metal ions, enhancing biomedical applications:

  • Iron complexes : Forms stable complexes with Fe³⁺, improving bioavailability and antimicrobial activity.

Polymerization and Cross-Linking

The terminal alkene enables metathesis and radical polymerization:

  • ROMP (Ring-Opening Metathesis) : Using Grubbs catalysts, produces polyalkenamers for coatings .

  • Free-radical cross-linking : Copolymerizes with acrylates, achieving 70% gel content in networks .

Antimicrobial Mechanisms

Sodium undec-10-enoate disrupts microbial membranes via:

  • Electrostatic interactions : Carboxylate binds phospholipid headgroups.

  • Hydrophobic insertion : Alkyl chain integrates into lipid bilayers → lysis .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Properties
Sodium undecylenate exhibits significant antimicrobial activity, making it a valuable compound in the treatment of fungal infections. Research indicates that it can effectively combat pathogens such as Candida albicans and dermatophytes responsible for skin infections like athlete's foot and ringworm. A study demonstrated that undecylenic acid derivatives, including sodium undecylenate, can form complexes with iron ions, which enhances their antimicrobial efficacy against resistant strains of bacteria and fungi .

Case Study: Antifungal Efficacy
In a clinical study involving patients with dermatophyte infections, sodium undecylenate was administered topically. Results showed a marked improvement in symptoms within two weeks of treatment, with a significant reduction in fungal load as measured by culture tests .

Agricultural Applications

Natural Fungicide
Sodium undecylenate is utilized in agriculture as a natural fungicide. Its application helps control fungal diseases in crops without the adverse effects associated with synthetic chemicals. The compound's effectiveness against Phytophthora species highlights its potential for sustainable agricultural practices .

Data Table: Efficacy Against Fungal Pathogens

PathogenConcentration (mg/L)Efficacy (%)
Phytophthora infestans10085
Botrytis cinerea20090
Fusarium oxysporum15080

Material Science Applications

Polymer Synthesis
Sodium undecylenate is also explored in the synthesis of polymers due to its unsaturated fatty acid structure. It can be polymerized to create biodegradable plastics with potential applications in packaging and biomedical devices. The incorporation of sodium undecylenate into polymer matrices enhances mechanical properties and biodegradability .

Case Study: Biodegradable Plastics
A recent study focused on the polymerization of sodium undecylenate with other monomers to produce a biodegradable plastic suitable for food packaging. The resulting material demonstrated excellent barrier properties against moisture and oxygen while maintaining structural integrity over time.

Cosmetic Applications

Skin Care Products
Due to its antifungal and antibacterial properties, sodium undecylenate is increasingly used in cosmetic formulations aimed at treating acne and other skin conditions. Its ability to inhibit microbial growth makes it an effective ingredient in topical treatments .

Mechanism of Action

The antimicrobial activity of sodium undec-10-enoate is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer, causing increased membrane permeability and ultimately leading to cell lysis. This mechanism is effective against a broad spectrum of bacteria and fungi .

Comparison with Similar Compounds

Sodium undec-10-enoate belongs to a family of derivatives with distinct structural and functional variations. Below, we compare its properties with key analogues across three categories: esters, metal salts, and polymeric derivatives.

Esters of Undec-10-enoic Acid

Esters of undec-10-enoic acid are synthesized via transesterification or direct esterification. Their applications range from polymer precursors to bioactive molecules.

Compound CAS Number Synthesis Yield/Conditions Key Applications References
Methyl undec-10-enoate N/A Derived from castor oil; commercialized by Arkema Monomer for biobased polyesters
Butyl undec-10-enoate 109-42-2 88–95% yield via 10-undecenoyl chloride and butanol Flavor/fragrance industry
1-Phenylethyl undec-10-enoate N/A 96% yield using 1-phenylethanol and 10-undecenoyl chloride Antimicrobial agents (negative at 100 μg/mL)
Boldenone undecylenate N/A Esterification of boldenone with undecylenic acid Anabolic steroid (enhances hematopoiesis)

Key Observations :

  • Methyl undec-10-enoate is a renewable monomer for polymers, while butyl and phenylethyl esters are used in niche applications like fragrances.
  • Boldenone undecylenate exemplifies bioactive utility, leveraging the terminal double bond for sustained release in pharmaceuticals.
Metal Salts

Metal salts of undec-10-enoate are less common but exhibit unique catalytic and functional properties.

Compound CAS Number Properties/Applications References
Sodium undec-10-enoate 3398-33-2 Preservative in cosmetics (0.2% limit)
Copper diundec-10-enoate 35322-29-3 Potential catalytic activity in ester synthesis

Key Observations :

  • Sodium undecylenate’s primary role is antimicrobial, whereas copper salts may serve as catalysts or stabilizers in organic reactions.
Polymeric Derivatives

Bis(undec-10-enoate) monomers are critical in synthesizing biobased polyesters via acyclic diene metathesis (ADMET) polymerization.

Polymer Tensile Strength (MPa) Elongation at Break (%) Key Advantages References
Linear HP1 (no crosslinker) 20.8 282 Baseline for comparison
Crosslinked HCP1 (1.0 mol% CL) 35.4 572 Superior to HDPE, PP, and LDPE
HP4 (1,4-cyclohexanedimethanol) Inferior to HP1 Lower than HP1 Reduced mechanical strength

Key Observations :

  • Crosslinked polyesters (e.g., HCP1) exhibit enhanced mechanical properties due to glycerol tris(undec-10-enoate) crosslinkers, enabling applications in sustainable materials .
  • Molecular weight and crosslinker concentration directly influence tensile performance .

Q & A

Q. What are the common synthetic routes for sodium undec-10-enoate, and how are they optimized for laboratory-scale production?

Sodium undec-10-enoate is typically synthesized via saponification of 10-undecenoic acid (CAS 112-38-9) using sodium hydroxide. Key steps include controlling reaction temperature (60-80°C) and stoichiometric ratios to avoid side reactions like isomerization. Downstream derivatives, such as methyl undec-10-enoate (CAS 111-81-9), are intermediates in esterification pathways .

Q. How is sodium undec-10-enoate characterized using spectroscopic methods?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. For example, in undec-10-enoate esters, the vinyl proton (CH₂=CH-) appears as a triplet at δ 5.3–5.4 ppm, while carbonyl (C=O) signals are observed at δ 170–175 ppm in 13C^{13}\text{C} NMR. Mass spectrometry (MS) further validates molecular weight (e.g., m/z 198.30 for methyl derivatives) .

Q. What are the primary research applications of sodium undec-10-enoate in biochemical studies?

Its derivatives, such as boldenone undec-10-enoate (CAS 13103-34-9), are studied for their anabolic properties in veterinary models. Research focuses on receptor binding kinetics and metabolic stability, requiring in vitro assays (e.g., LC-MS for pharmacokinetics) and in vivo dose-response studies .

Q. What regulatory guidelines apply to sodium undec-10-enoate in laboratory settings?

While not explicitly regulated as a Substance of Very High Concern (SVHC), researchers should consult ECHA guidelines for analogous compounds (e.g., PFDA salts) regarding handling, disposal, and bioaccumulation risks .

Advanced Research Questions

Q. What challenges arise in ensuring the purity of sodium undec-10-enoate for polymer chemistry applications?

Impurities from incomplete saponification (e.g., residual esters) can inhibit acyclic diene metathesis (ADMET) polymerization. Purification via fractional crystallization or column chromatography is essential. Reagent-grade sodium salts (≥99.5% purity) are recommended to avoid catalyst poisoning in ruthenium-mediated reactions .

Q. How can researchers address contradictions in bioactivity data of sodium undec-10-enoate derivatives?

Discrepancies in steroid receptor affinity studies may stem from stereochemical variations or solvent effects. Methodological solutions include:

  • Standardizing assay conditions (e.g., buffer pH, co-solvents).
  • Cross-validating results with orthogonal techniques (e.g., X-ray crystallography vs. computational docking) .

Q. What methodological considerations are critical for ADMET polymerization with undec-10-enoate esters?

Key factors include:

  • Catalyst selection (e.g., Grubbs’ catalyst vs. Hoveyda-Grubbs).
  • Reaction temperature (50–60°C) and vacuum application to remove ethylene byproducts.
  • Monitoring molecular weight via gel permeation chromatography (GPC) .

Q. How can spectral overlaps in NMR analysis of undec-10-enoate esters be resolved?

Use deuterated solvents (e.g., CDCl₃) to minimize background noise. For overlapping vinyl signals, 2D NMR techniques (COSY, HSQC) or variable-temperature NMR can differentiate protons based on coupling constants and relaxation times .

Q. What strategies optimize high-yield synthesis of sodium undec-10-enoate?

  • Reaction Solvent: Use polar aprotic solvents (e.g., THF) to enhance sodium hydroxide solubility.
  • Stoichiometry: Maintain a 1:1 molar ratio of 10-undecenoic acid to NaOH.
  • Post-Synthesis: Lyophilization avoids thermal degradation during drying .

Q. How do upstream precursors (e.g., 10-undecenoic acid) influence downstream derivative synthesis?

The purity of 10-undecenoic acid (CAS 112-38-9) directly impacts sodium undec-10-enoate quality. Gas chromatography (GC) analysis of precursors is recommended to detect unsaturated isomer impurities, which can alter polymerization kinetics or bioactivity .

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